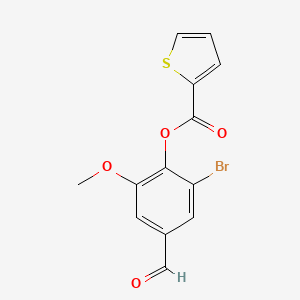![molecular formula C15H21NO2 B4930970 4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a heterocyclic compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly referred to as CTX or cyclothiazomycin and has been the subject of numerous studies in recent years. The purpose of
Mécanisme D'action
The mechanism of action of CTX is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and DNA replication. CTX has been shown to bind to the D-alanyl-D-alanine residues of peptidoglycan, which prevents the cross-linking of the cell wall. This leads to cell lysis and death of the bacteria. CTX has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication.
Biochemical and Physiological Effects:
CTX has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antibacterial, antifungal, and anticancer properties, CTX has also been shown to exhibit anti-inflammatory and antioxidant effects. CTX has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTX is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a valuable tool for researchers studying these organisms. CTX is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CTX is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on CTX. One area of interest is the development of CTX derivatives with improved solubility and potency. Another area of interest is the study of CTX in animal models to determine its efficacy and toxicity in vivo. Additionally, the potential use of CTX as a therapeutic agent for bacterial infections, fungal infections, and cancer should be further explored. Finally, the mechanism of action of CTX should be further elucidated to better understand its antibacterial, antifungal, and anticancer properties.
Méthodes De Synthèse
The synthesis method of CTX involves the reaction of cyclohexanone with a primary amine, followed by oxidation and cyclization. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis method of CTX has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CTX has been extensively studied for its antibacterial, antifungal, and anticancer properties. In vitro studies have shown that CTX exhibits potent activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. CTX has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
4-cyclohexyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKKQSLZEBXQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C4CCC(C4)C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)